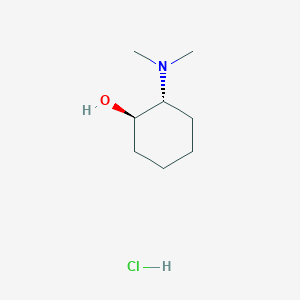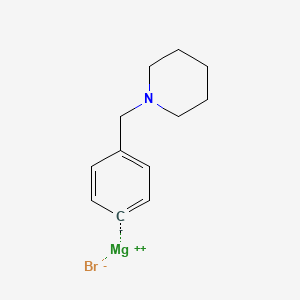
a,a-Diisopropylhomoveratronitrile
Overview
Description
A,a-Diisopropylhomoveratronitrile (DIPHVN) is a highly reactive organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor and is highly flammable. DIPHVN has two isopropyl groups attached to a central nitrogen atom, making it a useful reagent for a variety of synthetic transformations. DIPHVN is a versatile reagent for the synthesis of a range of organic compounds and has been used in a variety of scientific research applications.
Scientific Research Applications
A,a-Diisopropylhomoveratronitrile is a versatile reagent for the synthesis of a range of organic compounds. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. a,a-Diisopropylhomoveratronitrile has also been used in the synthesis of novel polymers and in the synthesis of novel materials for use in biomedical applications.
Mechanism of Action
A,a-Diisopropylhomoveratronitrile is a highly reactive compound and readily undergoes a variety of reactions. It is an electrophilic reagent and can react with nucleophiles, such as alcohols, amines, and carboxylic acids, to form new compounds. It is also a useful catalyst for the synthesis of organic compounds.
Biochemical and Physiological Effects
a,a-Diisopropylhomoveratronitrile is highly toxic and should be handled with extreme caution. It is a skin and eye irritant and can cause skin and eye irritation if it comes into contact with the skin or eyes. It is also a respiratory irritant and can cause respiratory distress if inhaled.
Advantages and Limitations for Lab Experiments
A,a-Diisopropylhomoveratronitrile is a useful reagent for a variety of synthetic transformations, but it is also highly toxic and should be handled with extreme caution. It is also highly flammable and can easily ignite if it comes into contact with open flames or sparks. It is also highly volatile and can easily evaporate if it is not stored properly.
Future Directions
The potential applications of a,a-Diisopropylhomoveratronitrile are vast and continue to be explored. Research is ongoing into the use of a,a-Diisopropylhomoveratronitrile in the synthesis of novel materials for use in biomedical applications. Additionally, research is ongoing into the use of a,a-Diisopropylhomoveratronitrile in the synthesis of novel polymers and other organic compounds. Finally, research is ongoing into the use of a,a-Diisopropylhomoveratronitrile as a catalyst for the synthesis of organic compounds.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methyl-2-propan-2-ylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(2)16(10-17,12(3)4)13-7-8-14(18-5)15(9-13)19-6/h7-9,11-12H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPDXOUCSSNGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a,a-Diisopropylhomoveratronitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trimethyl[(2-methyl-2-propenyl)oxy]silane](/img/structure/B3179361.png)
![Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B3179364.png)


![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)
![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid;hydrochloride](/img/structure/B3179384.png)
![2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide](/img/structure/B3179391.png)

![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)


